molecular formula C14H9ClN2OS B236195 5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide

5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide

Cat. No. B236195
M. Wt: 288.8 g/mol
InChI Key: PBZGUXVLWQVRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide, also known as CPTH2, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. The compound is known to inhibit histone deacetylases (HDACs) and has been shown to have potential therapeutic benefits in cancer and neurodegenerative diseases.

Scientific Research Applications

5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide has been extensively studied for its potential applications in scientific research. The compound has been shown to inhibit HDACs, which play a crucial role in regulating gene expression. HDAC inhibitors have been shown to have potential therapeutic benefits in cancer and neurodegenerative diseases. This compound has been shown to induce apoptosis in cancer cells and has been shown to have potential therapeutic benefits in glioblastoma, breast cancer, and leukemia.

Mechanism of Action

5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide inhibits HDACs by binding to the active site of the enzyme. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. This process leads to the repression of gene expression. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which leads to the activation of gene expression. This process has been shown to induce apoptosis in cancer cells and has been shown to have potential therapeutic benefits in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. The compound has been shown to have potential therapeutic benefits in glioblastoma, breast cancer, and leukemia. This compound has also been shown to have potential therapeutic benefits in neurodegenerative diseases by promoting neurite outgrowth and reducing neuronal cell death.

Advantages and Limitations for Lab Experiments

5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide has several advantages for lab experiments. The compound is small and can easily penetrate cell membranes. This compound has been extensively studied and has been shown to be a potent inhibitor of HDACs. However, this compound also has some limitations. The compound has low solubility in water, which can make it difficult to use in certain experiments. This compound can also be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of 5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide. One potential direction is the development of more potent HDAC inhibitors based on the structure of this compound. Another potential direction is the study of the compound's potential therapeutic benefits in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of this compound in combination with other drugs for cancer treatment is an area of active research. Finally, the development of new methods for the synthesis and purification of this compound could lead to more efficient and cost-effective production of the compound.

Synthesis Methods

5-chloro-N-(1,3-thiazol-2-yl)-1-naphthamide can be synthesized using a two-step process. The first step involves the reaction of 5-chloro-1-naphthoic acid with thionyl chloride to form 5-chloro-1-naphthoyl chloride. In the second step, the resulting compound is reacted with 2-aminothiazole to form this compound. The final product can be purified using column chromatography.

properties

Molecular Formula

C14H9ClN2OS

Molecular Weight

288.8 g/mol

IUPAC Name

5-chloro-N-(1,3-thiazol-2-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C14H9ClN2OS/c15-12-6-2-3-9-10(12)4-1-5-11(9)13(18)17-14-16-7-8-19-14/h1-8H,(H,16,17,18)

InChI Key

PBZGUXVLWQVRRY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC3=NC=CS3

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC3=NC=CS3

Origin of Product

United States

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